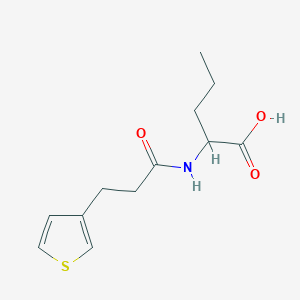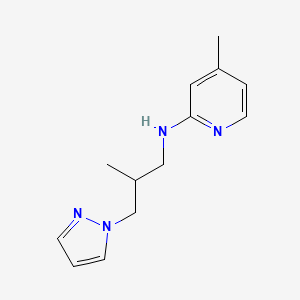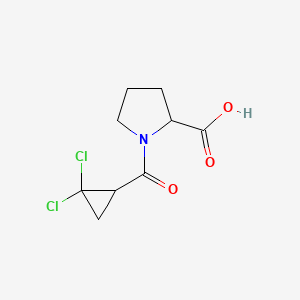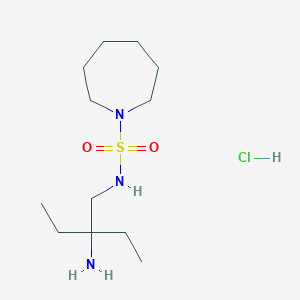
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid, also known as TPAPA, is a chemical compound that belongs to the class of amide compounds. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields.
科学研究应用
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
作用机制
The mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. One area of research is the development of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid-based drug delivery systems for targeted therapy. Another area of research is the investigation of the potential of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use as a drug delivery system. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid will focus on the development of targeted drug delivery systems, investigation of its potential as a treatment for viral infections, and further understanding of its mechanism of action.
合成方法
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 3-thiophen-3-ylpropanoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate compound. This intermediate compound is then treated with pentanoyl chloride to yield 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. The synthesis of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
2-(3-thiophen-3-ylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-10(12(15)16)13-11(14)5-4-9-6-7-17-8-9/h6-8,10H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSSTKVLEBQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

